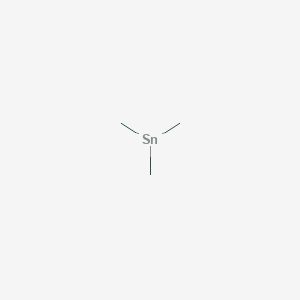
Trimethyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyltin (chemical formula: C₃H₁₀Sn) is an organotin compound where a tin atom is bonded to three methyl groups. It is a colorless liquid with a molecular weight of 164.821 g/mol . This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Trimethyltin can be synthesized through several methods. One common method involves the reaction of this compound chloride with a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
SnCl4+LiAlH4→SnH4+LiCl+AlCl3
科学的研究の応用
Neurotoxic Research Applications
Neurodegeneration Studies
TMT is primarily utilized as a model compound to investigate mechanisms of neurodegeneration. Its selective neurotoxicity, especially towards the hippocampus, makes it an ideal candidate for studying delayed neuronal cell death. Research has shown that TMT exposure leads to significant neuronal damage characterized by reactive astrocytosis and elevated levels of glial fibrillary acidic protein (GFAP) in affected areas .
- Mechanisms of Action : Studies indicate that TMT induces neuronal cell death through the release of neurotransmitters such as glutamate and acetylcholine, which activate specific receptors leading to protein kinase C (PKC) activation . Additionally, TMT has been shown to activate microglia and induce inflammatory responses, further contributing to neuronal damage .
- Case Study : In a study involving rat models, TMT exposure resulted in significant glial activation and neuronal degeneration over time, highlighting the compound's utility in understanding the dynamics of neuroinflammatory processes .
Developmental Toxicology
Embryonic Studies
TMT's effects on embryonic development have been explored using model organisms like zebrafish. Research demonstrated that TMT exposure during critical developmental windows led to vascular abnormalities and pericardial edema. The study identified specific gene expressions related to vascular development that were altered due to TMT exposure, providing insights into its teratogenic effects .
- Experimental Findings : The concentration-dependent toxicity was assessed, revealing that TMT concentrations as low as 1 µM could significantly impact developmental outcomes such as mortality rates and morphological abnormalities in embryos .
Cardiovascular Research
Bradycardia Induction Studies
TMT has been implicated in cardiovascular research due to its ability to induce bradycardia in animal models. A study highlighted that TMT exposure inhibited the activity of Na+/K+-ATPase in heart tissues, leading to decreased heart rate and altered cardiac function .
- Mechanistic Insights : The expression levels of pro-apoptotic factors such as Bax and caspase-3 increased with TMT exposure, while anti-apoptotic factors like Bcl-2 decreased, indicating a shift towards apoptosis in cardiac tissues .
Environmental Impact Studies
Ecotoxicology
TMT is also studied for its environmental implications due to its persistence in aquatic systems. It poses risks not only to aquatic life but also has potential bioaccumulation effects that can affect human health through the food chain. Research has shown that TMT can disrupt endocrine functions and lead to reproductive issues in various species .
Summary Table of Applications
| Application Area | Key Findings | Model Organisms Used |
|---|---|---|
| Neurotoxicity | Induces selective hippocampal damage | Rat models |
| Developmental Toxicology | Causes vascular abnormalities and edema | Zebrafish |
| Cardiovascular Effects | Induces bradycardia via Na+/K+-ATPase inhibition | Mouse models |
| Ecotoxicology | Disrupts endocrine functions; potential bioaccumulation | Aquatic organisms |
特性
CAS番号 |
1631-73-8 |
|---|---|
分子式 |
C3H9Sn |
分子量 |
163.81 g/mol |
InChI |
InChI=1S/3CH3.Sn/h3*1H3; |
InChIキー |
LYRCQNDYYRPFMF-UHFFFAOYSA-N |
SMILES |
C[Sn](C)C |
正規SMILES |
C[Sn](C)C |
Key on ui other cas no. |
1631-73-8 |
同義語 |
trimethylstannane trimethyltin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















